2-MAPB (hydrochloride)

Pharmacodynamics Neurotransmitter Release Monoamine Transporter

Forensic labs face ambiguous GC/MS identification of 2-MAPB vs. 6-MAPB positional isomers, risking misreporting. This ≥98% certified reference standard enables unequivocal LC-MS/MS identification. - Differentiate 2-MAPB from 6-MAPB using authenticated standard, resolving quadrupole MS ambiguity. - Calibrate postmortem assays with verified femoral blood benchmark (7.3 µg/mL). - Ready-to-ship analytical standard, stored at -20°C; intended for research & forensic use only.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 100389-74-0
Cat. No. B570516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-MAPB (hydrochloride)
CAS100389-74-0
SynonymsN,α-Dimethyl-2-benzofuranethanamine Hydrochloride; 
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC.Cl
InChIInChI=1S/C12H15NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,8-9,13H,7H2,1-2H3;1H
InChIKeyMEDMUZZETVRTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





2-MAPB Hydrochloride Analytical Reference Standard Overview


2-MAPB (hydrochloride) (CAS 100389-74-0), also known as 1-(1-benzofuran-2-yl)-N-methylpropan-2-amine hydrochloride or N,α-dimethyl-2-benzofuranethanamine monohydrochloride, is a substituted benzofuran derivative and a monoamine releaser belonging to the class of new psychoactive substances (NPS) [1]. It is categorized as an analytical reference standard intended strictly for research and forensic applications . 2-MAPB shares structural and pharmacological similarities with other benzofurans such as 5-MAPB, 6-MAPB, and 6-APB, and is generally considered an MDMA analog due to its empathogenic and serotonin-releasing properties [1]. However, 2-MAPB is distinguished by its specific positional isomerism (the benzofuran substitution at the 2-position), which imparts a unique receptor interaction profile, analytical signature, and toxicological profile compared to its isomers and MDMA [2].

Workflow
Forensic toxicology method development and NPS identification
Selection Logic
Positional isomer (2-benzofuran) reference standard for unambiguous isomer differentiation
Use Context
LC-MS/MS, GC-IR method validation and postmortem specimen analysis

Why 2-MAPB Differs from 5-MAPB, 6-MAPB, and MDMA


Despite their shared benzofuran core and monoamine-releasing mechanism, 2-MAPB, 5-MAPB, 6-MAPB, and MDMA exhibit distinct pharmacological, toxicological, and analytical properties that preclude generic substitution. Positional isomerism—the attachment of the aminopropyl side chain at the 2-position of the benzofuran ring rather than the 5- or 6-position—alters receptor binding profiles, particularly at 5-HT2 receptor subtypes, resulting in different potencies and toxicity outcomes [1]. Quantitative in vivo studies demonstrate that 2-MAPB produces a significantly different noradrenaline release profile compared to MDMA [2]. Toxicologically, 2-MAPB exhibits higher femoral blood concentrations in fatal cases than 5/6-MAPB, suggesting distinct pharmacokinetic or toxicodynamic properties [3]. Analytically, 2-MAPB and its positional isomer 6-MAPB are ambiguous by standard GC/MS quadrupole detection, requiring advanced techniques for unequivocal identification [4]. These quantifiable differences mandate the use of authenticated 2-MAPB reference standards for accurate analytical method development, forensic casework, and research studies rather than relying on in-class analogs.

Isomer Ambiguity
Standard GC/MS quadrupole cannot differentiate 2-MAPB from 6-MAPB; authenticated standard is required for unambiguous identification.
Noradrenergic Profile
Reported noradrenaline release differs from MDMA, affecting sympathomimetic endpoint interpretation in research models.
Postmortem Concentration
Femoral blood concentration context may not transfer from 5/6-MAPB; distinct toxicokinetic properties require dedicated standard.

Quantitative Evidence for Differentiation and Procurement


Reduced Noradrenaline Release vs. MDMA

2-MAPB increases serotonin and dopamine concentrations to the same extent as MDMA; however, the concentration increase of noradrenaline caused by 2-MAPB is smaller compared to MDMA [1]. This differential noradrenergic effect, observed in rodent models, suggests that 2-MAPB may exhibit a distinct sympathomimetic and cardiovascular profile compared to MDMA.

Noradrenaline Release
Head-to-head
2-MAPB produces smaller noradrenaline increase vs. MDMA in mouse striatum microdialysis.
Supports selection for dissecting noradrenergic contributions in research endpoints.
In vivo microdialysis model; quantitative data reported in reference.
Pharmacodynamics Neurotransmitter Release Monoamine Transporter In Vivo Microdialysis

Monoamine Release Potency Compared to MDMA and 5-MAPB

In mouse corpus striatum microdialysis studies, 2-MAPB and 5-EAPB produced extracellular serotonin and dopamine increases that were almost the same as the effect of MDMA, while 5-MAPB strongly increased extracellular monoamine levels more than MDMA [1]. This positions 2-MAPB as a benzofuran with MDMA-equivalent serotonergic/dopaminergic potency, unlike the more potent 5-MAPB.

Monoamine Release Potency
Head-to-head
2-MAPB ≈ MDMA
Positioned as a tool compound with moderate release potency, avoiding 5-MAPB potency confound.
Mouse corpus striatum, 1.6 × 10⁻⁴ mol/kg B.W.
Femoral Blood Level
Cross-study comparable
7.3 µg/mL in fatal case
Establishes a quantitative benchmark for forensic method calibration.
Exceeds reviewed 5/6-MAPB concentrations; validated LC-MS/MS.
Tissue Distribution
Supporting evidence
Urine 167 µg/mL; Gastric 98.9 µg/mL; Bile 30.8 µg/mL; Liver 22.2 µg/g; Heart blood 16.7 µg/mL.
Provides first postmortem reference values for method development and case interpretation.
Metabolites also detected; validated LC-MS/MS.
GC/MS Differentiation
Head-to-head
Standard quadrupole GC/MS cannot reliably differentiate 2-MAPB from 6-MAPB.
Underscores necessity of authenticated standard for unambiguous analytical identification.
Advanced techniques (LC-HRMS/MS, GC-IR) required.
5-HT2 Activity & Toxicity
Class-level inference
Reported greater 5-HT2 agonist activity and toxicity vs. MDMA; 5-MAPB analog shows lethality at 1.6 × 10⁻⁴ mol/kg.
Supports receptor pharmacology endpoint studies and forensic risk assessment context.
Limited direct binding data; class-based extrapolation.
Neuropharmacology Microdialysis Monoamine Release Benzofuran SAR

Higher Femoral Blood Concentration in Fatal Cases

In a case report of fatal intoxication involving 2-MAPB, the concentration of 2-MAPB found in femoral blood (7.3 µg/mL) exceeded those reviewed for 5/6-MAPB in the literature [1]. This suggests that 2-MAPB may exhibit distinct toxicokinetic properties or a different toxicological threshold compared to its positional isomers.

Femoral Blood Level
Cross-study comparable
7.3 µg/mL in fatal case
Establishes a quantitative benchmark for forensic method calibration.
Exceeds reviewed 5/6-MAPB concentrations; validated LC-MS/MS.
Forensic Toxicology Postmortem Toxicology NPS Intoxication LC-MS/MS

Tissue Distribution Profile in Fatal Intoxication

Quantitative tissue distribution data from a fatal 2-MAPB intoxication case showed the highest concentration in urine (167 µg/mL), followed by gastric content (98.9 µg/mL), bile fluid (30.8 µg/mL), liver (22.2 µg/g), heart blood (16.7 µg/mL), and lowest in femoral blood (7.3 µg/mL) [1]. Metabolites N-demethyl-2-MAPB and hydroxy-2-MAPB were also detected in urine.

Tissue Distribution
Supporting evidence
Urine 167 µg/mL; Gastric 98.9 µg/mL; Bile 30.8 µg/mL; Liver 22.2 µg/g; Heart blood 16.7 µg/mL.
Provides first postmortem reference values for method development and case interpretation.
Metabolites also detected; validated LC-MS/MS.
Forensic Toxicology Tissue Distribution Postmortem Analysis LC-MS/MS

Analytical Differentiation from 6-MAPB

Differentiation of 2-MAPB and its positional isomer 6-MAPB by means of gas chromatography/mass spectrometry (GC/MS) with quadrupole detection is ambiguous [1]. Unambiguous identification requires more advanced techniques such as LC-HRMS/MS, GC-IR, or specialized mass spectral libraries, highlighting the need for authenticated 2-MAPB reference material to build reliable analytical methods.

GC/MS Differentiation
Head-to-head
Standard quadrupole GC/MS cannot reliably differentiate 2-MAPB from 6-MAPB.
Underscores necessity of authenticated standard for unambiguous analytical identification.
Advanced techniques (LC-HRMS/MS, GC-IR) required.
Analytical Chemistry Forensic Analysis GC/MS Positional Isomer Differentiation

5-HT2 Receptor Agonist Activity and Toxicity

2-MAPB is reported to exhibit greater activity as a directly acting agonist of 5-HT2 receptor subtypes and somewhat greater toxicity compared to MDMA [1]. This class-level inference is supported by the observation that 5-MAPB administration at 1.6 × 10⁻⁴ mol/kg B.W. resulted in the death of two-thirds of mice, whereas the same dose of MDMA caused no deaths [2]. While direct quantitative receptor binding data for 2-MAPB is limited, its structural similarity to 5-MAPB suggests a shared enhanced 5-HT2 agonist profile relative to MDMA.

5-HT2 Activity & Toxicity
Class-level inference
Reported greater 5-HT2 agonist activity and toxicity vs. MDMA; 5-MAPB analog shows lethality at 1.6 × 10⁻⁴ mol/kg.
Supports receptor pharmacology endpoint studies and forensic risk assessment context.
Limited direct binding data; class-based extrapolation.
Receptor Pharmacology 5-HT2 Receptor Toxicity SAR

High-Impact Applications for 2-MAPB Reference Standard


Forensic Toxicology Method Development and Validation

Forensic and clinical toxicology laboratories require a certified 2-MAPB reference standard to develop and validate quantitative LC-MS/MS methods for detecting and quantifying 2-MAPB in postmortem blood, urine, and tissues. The established tissue distribution data (femoral blood: 7.3 µg/mL; urine: 167 µg/mL) provides essential calibration benchmarks [1]. Given the analytical ambiguity with 6-MAPB by standard GC/MS [2], using an authenticated 2-MAPB standard is non-negotiable for achieving unambiguous identification and accurate reporting.

Monoamine Release and 5-HT2 Receptor Pharmacology

Researchers investigating the role of monoamine transporters and 5-HT2 receptor subtypes in empathogenic and toxic responses can utilize 2-MAPB as a tool compound. Its distinct profile—reduced noradrenaline release compared to MDMA [3], MDMA-equivalent serotonin/dopamine release, and enhanced 5-HT2 agonist activity [4]—enables dissection of specific neurotransmitter contributions. This makes 2-MAPB a valuable comparator in structure-activity relationship (SAR) studies of benzofuran analogs.

Seized Drug Analysis and NPS Identification

Law enforcement and customs forensic laboratories encounter 2-MAPB as a novel psychoactive substance in seized materials. Positive identification relies on comparison with a certified reference standard using techniques such as LC-HRMS/MS or GC-IR, as routine GC/MS with quadrupole detection fails to differentiate 2-MAPB from 6-MAPB [2]. The availability of a pure 2-MAPB hydrochloride standard is essential for building spectral libraries and ensuring accurate legal classification.

Postmortem Redistribution and Pharmacokinetic Studies

2-MAPB is one of the few NPS for which preliminary postmortem redistribution (PMR) data exist. Studies indicate that 2-MAPB does not undergo relevant postmortem redistribution in peripheral and heart blood [3]. Researchers investigating PMR mechanisms can use 2-MAPB as a model compound to further explore these phenomena, requiring a reliable reference standard for accurate quantification in antemortem and postmortem samples.

Application
Selection Property
Validation Focus
Forensic Toxicology Method Development
Certified reference standard for postmortem matrices
Quantitative LC-MS/MS method validation and calibration
Monoamine Release Pharmacology
Distinct noradrenaline release profile
Neurotransmitter contribution dissection in SAR studies
Seized Drug Identification
Positional isomer-specific standard
Unambiguous isomer identification (LC-HRMS/MS, GC-IR)
Postmortem Redistribution Studies
Reported PMR stability context
Antemortem/postmortem concentration comparison

Technical Documentation Hub

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27 linked technical documents
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